molecular formula C12H19N5 B11736616 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11736616
M. Wt: 233.31 g/mol
InChI Key: IXALWEKXFFQGSL-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of the pyrazole rings followed by their functionalization. One common method involves the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole core. Subsequent alkylation and amination steps introduce the ethyl and methyl substituents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as sodium acetate or other bases may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazol-4-amine: A simpler derivative with similar structural features.

    1-Ethyl-3-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with a different substitution pattern.

    1-Ethyl-3-methyl-1H-pyrazol-4-carboxylic acid:

Uniqueness: 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-12(7-14-16)13-6-11-8-17(5-2)15-10(11)3/h7-9,13H,4-6H2,1-3H3

InChI Key

IXALWEKXFFQGSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2C)CC

Origin of Product

United States

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